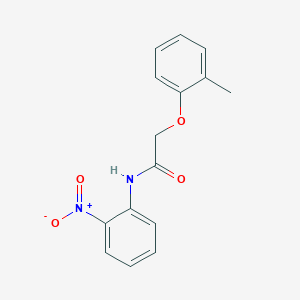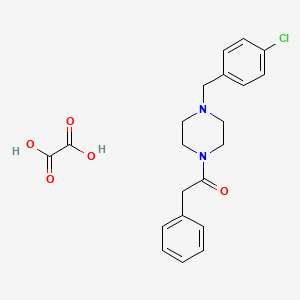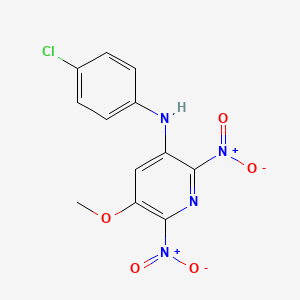![molecular formula C15H15Cl2N3O4S B4922619 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CNPA and has a molecular formula of C16H16Cl2N4O4S.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in the survival and proliferation of cancer cells. By inhibiting CA IX, CNPA induces apoptosis in cancer cells and prevents tumor formation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that CNPA can inhibit the growth of cancer cells, induce apoptosis, and prevent tumor formation. Moreover, CNPA has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide in lab experiments is its potent anti-cancer properties. Moreover, CNPA is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using CNPA in lab experiments is its toxicity. CNPA has been shown to be toxic to normal cells at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide. One of the significant directions is the development of new derivatives of CNPA that have improved potency and reduced toxicity. Moreover, the potential applications of CNPA in other fields, such as anti-inflammatory therapy, should also be explored. Finally, the use of CNPA in combination with other anti-cancer drugs should be investigated to determine its efficacy in treating various types of cancer.
Métodos De Síntesis
The synthesis of 4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-4-nitroaniline in the presence of triethylamine. The resulting product is then reacted with 3-aminopropylamine to produce this compound.
Aplicaciones Científicas De Investigación
4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that CNPA has potent anti-cancer properties and can induce apoptosis in cancer cells. Moreover, CNPA has also been shown to inhibit the growth of cancer cells and prevent tumor formation.
Propiedades
IUPAC Name |
4-chloro-N-[3-(2-chloro-4-nitroanilino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O4S/c16-11-2-5-13(6-3-11)25(23,24)19-9-1-8-18-15-7-4-12(20(21)22)10-14(15)17/h2-7,10,18-19H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKHFZEWGHBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4922592.png)
![1-(2-oxo-2-phenylethyl)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4922599.png)

![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine](/img/structure/B4922611.png)

![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)


![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
